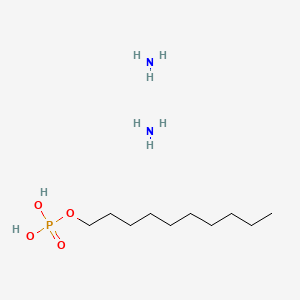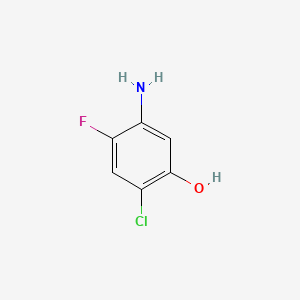
Diammonium decyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium decyl phosphate is a chemical compound with the molecular formula C10H23O4P.2H3N. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its role as a surfactant, emulsifying agent, and dispersing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium decyl phosphate can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with ammonia. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with ammonia to produce the diammonium salt.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, monodecyl ester, diammonium salt involves large-scale esterification and neutralization processes. The raw materials, phosphoric acid and decanol, are mixed in large reactors and heated to the required temperature. The esterification reaction is catalyzed by sulfuric acid, and the resulting ester is subsequently neutralized with ammonia in a controlled environment to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium decyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, resulting in the formation of carboxylic acids or other oxidized products.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Phosphoric acid and decanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diammonium decyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a dispersing agent in biological assays.
Medicine: Utilized in pharmaceutical formulations and as a component in drug delivery systems.
Industry: Applied in the production of detergents, cleaning agents, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphoric acid, monodecyl ester, diammonium salt involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The compound interacts with molecular targets such as cell membranes and proteins, facilitating the dispersion and emulsification of various substances. The phosphoric acid ester group plays a crucial role in these interactions, enabling the compound to act as an effective surfactant and emulsifying agent.
Comparaison Avec Des Composés Similaires
Diammonium decyl phosphate can be compared with other similar compounds, such as:
Phosphoric acid, monododecyl ester, sodium salt: Similar in structure but contains sodium instead of ammonium ions.
Phosphoric acid, monododecyl ester, ammonium salt: Contains a longer alkyl chain (dodecyl) compared to the decyl group in phosphoric acid, monodecyl ester, diammonium salt.
Phosphoric acid, monododecyl ester, disodium salt: Another variant with sodium ions and a longer alkyl chain.
The uniqueness of phosphoric acid, monodecyl ester, diammonium salt lies in its specific combination of the decyl group and diammonium ions, which imparts distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
65138-74-1 |
|---|---|
Formule moléculaire |
C10H29N2O4P |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
diazanium;decyl phosphate |
InChI |
InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3 |
Clé InChI |
NSHALSWRWTYBOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O.N.N |
SMILES canonique |
CCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
| 65138-74-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















